molecular formula C12H14BrNO B1448009 3-Bromo-N-cyclobutyl-5-methylbenzamide CAS No. 1870098-63-7

3-Bromo-N-cyclobutyl-5-methylbenzamide

Cat. No.: B1448009
CAS No.: 1870098-63-7
M. Wt: 268.15 g/mol
InChI Key: AGPNAUVKPJUZIY-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclobutyl-5-methylbenzamide is a chemical compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with a bromine atom at the 3-position, a methyl group at the 5-position, and a cyclobutyl group attached to the nitrogen atom .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds

    "3-Bromo-N-cyclobutyl-5-methylbenzamide" serves as a precursor or intermediate in synthesizing various novel compounds. For example, its derivatives have been used in the synthesis of nitrogen-containing bromophenols, which show potential as natural antioxidants in food or pharmaceutical applications (Li et al., 2012).

  • Catalytic Synthesis Applications

    In the realm of catalytic synthesis, derivatives of "this compound" have been employed. A study by Gogoi et al. (2014) demonstrates its use in a Cu(I)-catalyzed synthesis process, highlighting its versatility in chemical reactions (Gogoi et al., 2014).

Pharmacological Research

  • Role in Antipsychotic Agents

    The compound has been studied for its potential as an antipsychotic agent. Research by Högberg et al. (1990) into a series of related benzamides, including "this compound", reveals their potent inhibitory activity on dopamine D-2 receptors, suggesting potential therapeutic applications (Högberg et al., 1990).

  • Potential Anti-Helicobacter pylori Agents

    Ando et al. (2001) investigated derivatives of "this compound" for selective inhibitory activity against Helicobacter pylori, indicating its potential application in treating bacterial infections (Ando et al., 2001).

Safety and Hazards

While specific safety and hazard information for 3-Bromo-N-cyclobutyl-5-methylbenzamide is not available, it’s generally recommended to handle all chemical compounds with care. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future directions for 3-Bromo-N-cyclobutyl-5-methylbenzamide are not clear from the available information. The compound could potentially be used in various applications depending on its properties and reactivity .

Properties

IUPAC Name

3-bromo-N-cyclobutyl-5-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-8-5-9(7-10(13)6-8)12(15)14-11-3-2-4-11/h5-7,11H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPNAUVKPJUZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)NC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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